tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18275630
InChI: InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13/h6-7H,4-5,13H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C10H18F2N2O2
Molecular Weight: 236.26 g/mol

tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate

CAS No.:

Cat. No.: VC18275630

Molecular Formula: C10H18F2N2O2

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate -

Specification

Molecular Formula C10H18F2N2O2
Molecular Weight 236.26 g/mol
IUPAC Name tert-butyl N-(2-amino-4,4-difluorocyclopentyl)carbamate
Standard InChI InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13/h6-7H,4-5,13H2,1-3H3,(H,14,15)
Standard InChI Key UOONEHWEPPYREX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CC(CC1N)(F)F

Introduction

Structural and Stereochemical Features

The compound’s IUPAC name, tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate, reflects its bicyclic structure and stereochemical configuration. The cyclopentane ring contains two fluorine atoms at the 4-position, creating a rigid, electron-deficient scaffold. The (1S,2R) configuration ensures specific spatial orientation, critical for interactions in biological systems or asymmetric synthesis.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₈F₂N₂O₂
Molecular Weight236.26 g/mol
Stereochemistry(1S,2R)
CAS NumberNot explicitly listed
Canonical SMILESCC(C)(C)OC(=O)NC1CC(CC1N)(F)F

The tert-butyl carbamate group acts as a protective moiety for the amine, enabling selective deprotection under acidic conditions . This functionality is pivotal in multi-step syntheses where amine reactivity must be controlled.

Synthesis and Preparation

The synthesis of tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate typically involves stereoselective amination followed by carbamate formation.

Stereoselective Amination

A difluorocyclopentylamine precursor is generated via catalytic asymmetric hydrogenation or enzymatic resolution to achieve the desired (1S,2R) configuration. Fluorine atoms are introduced early in the synthesis through electrophilic fluorination or via fluorinated building blocks.

Physical and Chemical Properties

The compound’s physicochemical profile is influenced by fluorine’s electronegativity and the tert-butyl group’s steric bulk.

Solubility and Stability

Limited solubility in aqueous media is observed due to the hydrophobic tert-butyl group. It is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents . The carbamate bond exhibits stability under basic conditions but hydrolyzes in acidic environments (e.g., HCl in dioxane).

Applications in Organic Synthesis

Amine Protection in Peptide Synthesis

The tert-butyl carbamate (Boc) group is widely used to protect amines during solid-phase peptide synthesis. Its orthogonal stability relative to Fmoc groups allows sequential deprotection strategies . For example, in the synthesis of HIV-1 protease inhibitors, carbamate-protected intermediates enable precise functionalization of cyclic ether scaffolds .

Building Block for Fluorinated Compounds

The 4,4-difluorocyclopentyl moiety imparts metabolic stability and enhanced binding affinity in drug candidates. This scaffold has been incorporated into kinase inhibitors and GPCR modulators, though specific examples for this compound require further literature exploration .

Table 3: Comparative Analysis of Related Carbamates

CompoundMolecular WeightApplicationSource
tert-Butyl (3,3-difluorocyclopentyl)carbamate221.24 g/molSynthetic intermediate
Irinotecan (Camptosar)677.19 g/molAnticancer prodrug
Bambuterol367.46 g/molBronchodilator prodrug

Pharmacological Relevance

Enzyme Inhibition

In HIV-1 protease inhibitors, carbamate linkages contribute to binding interactions. The carbamate NH forms hydrogen bonds with Gly27, while the carbonyl engages flap residues via water-mediated contacts . Such interactions underscore the compound’s potential in targeting proteolytic enzymes.

SupplierPurityPackagingSource
Shanghai Fluoking Chemicals Co., Ltd.>95%1 g, 5 g, 10 g
GlpBio10 mM (in DMSO)25 µL sample

Future Perspectives

Recent advances in carbamate chemistry, such as photoactivated protecting groups and enzyme-responsive linkages, could expand the utility of this compound . Additionally, its fluorinated scaffold may find applications in PET radiotracers or covalent inhibitors targeting cysteine residues.

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